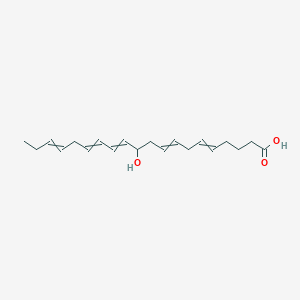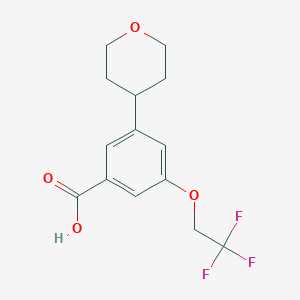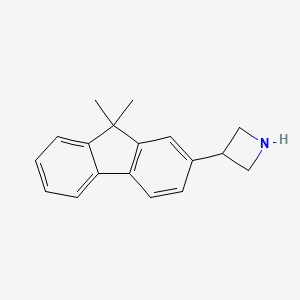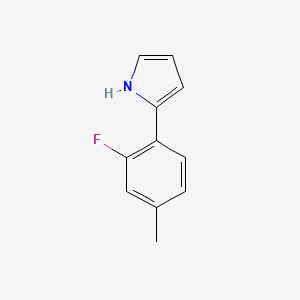
2-(2-Fluoro-4-methylphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-methylphenyl)pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds called pyrroles. Pyrroles are five-membered rings containing nitrogen. The specific substitution pattern on this molecule places a methyl group (CH₃) at the fourth position and a fluorophenyl group (C₆H₄F) at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the direct fluorination of pyrrole rings. due to the high reactivity of pyrrole rings towards electrophiles, this approach often results in low or moderate yields . Electrophilic fluorination using xenon difluoride has been shown to provide regioselectively 2-fluoropyrroles in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is a promising candidate for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Pyrroles can react with electrophiles at specific positions on the ring.
Metalation: Pyrroles can react with strong bases to form salts with a metal ion attached to the nitrogen atom.
Oxidation: Pyrroles can be oxidized to form various products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include xenon difluoride for electrophilic fluorination , strong bases for metalation, and various oxidizing agents for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles, while oxidation can produce a range of oxidized pyrrole derivatives .
Scientific Research Applications
2-(2-Fluoro-4-methylphenyl)pyrrole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Fluoro-4-methylphenyl)pyrrole include other fluorinated pyrroles and pyrrole derivatives with different substituents. Examples include:
- 2-Fluoropyrrole
- 2-(2-Fluorophenyl)pyrrole
- 2-(4-Fluorophenyl)pyrrole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorophenyl group and a methyl group on the pyrrole ring can influence its electronic structure and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(2-fluoro-4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3 |
InChI Key |
CSFDBHWQAHJDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


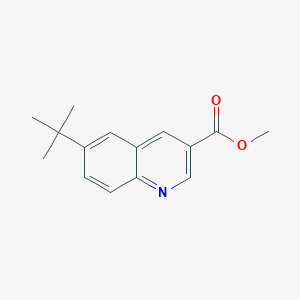
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
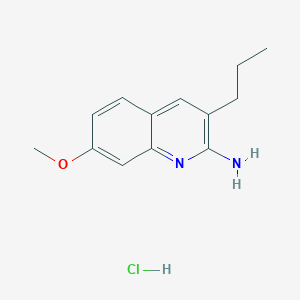
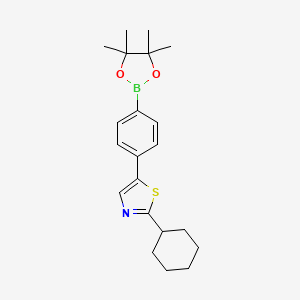

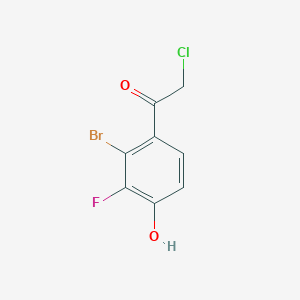



![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)
